molecular formula C11H22NO6P B021052 2-Methacryloyloxyethyl phosphorylcholine CAS No. 67881-98-5

2-Methacryloyloxyethyl phosphorylcholine

Cat. No.

B021052

CAS RN:

67881-98-5

Formula:

C11H22NO6P

M. Wt:

295.27 g/mol

InChI Key:

ZSZRUEAFVQITHH-UHFFFAOYSA-N

IUPAC Name:

2-(2-methylprop-2-enoyloxy)ethyl 2-(trimethylazaniumyl)ethyl phosphate

In Stock

* For research use only. Not for human or veterinary use.
Description

Introduction

2-Methacryloyloxyethyl phosphorylcholine (MPC) is a synthetic polymer that has been used in a wide range of applications, including biomedical engineering, drug delivery, and tissue engineering. MPC is a biocompatible and biodegradable polymer that has been extensively studied due to its potential to be used in a variety of applications. This paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for MPC.

Synthesis Method

MPC is typically synthesized by free radical polymerization. The synthesis method involves the reaction of 2-methacryloyloxyethyl phosphorylcholine (MPC) with a monomer, such as styrene, in the presence of a radical initiator, such as benzoyl peroxide. The reaction is typically carried out in aqueous solution at a temperature of 70-80°C for a period of several hours. The resulting polymer is a white, water-soluble powder with a molecular weight of approximately 20,000-30,000 Da.

Scientific Research Applications

MPC has been used in a variety of scientific research applications, including drug delivery, tissue engineering, and biomedical engineering. The polymer has been used in drug delivery systems to encapsulate and protect active ingredients, such as drugs and proteins, and to control their release rate. MPC has also been used in tissue engineering to create scaffolds for regenerating tissue and to promote cell adhesion and proliferation. In addition, the polymer has been used in biomedical engineering to create implantable devices, such as stents, and to improve the biocompatibility of medical devices.

Mechanism of Action

The mechanism of action of MPC is not completely understood. However, it is believed that the polymer interacts with cell membranes, allowing it to bind to and interact with proteins and other molecules. Furthermore, the polymer is believed to interact with proteins and other molecules in the cell, allowing it to facilitate the transport of drugs and other molecules into the cell.

Biochemical and Physiological Effects

MPC has been shown to have several biochemical and physiological effects. The polymer has been shown to have anti-inflammatory and anti-bacterial properties. Additionally, the polymer has been shown to promote cell adhesion and proliferation, as well as to reduce cell death. Furthermore, the polymer has been shown to have a protective effect against oxidative stress and to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

MPC has several advantages and limitations for lab experiments. The polymer is biocompatible and biodegradable, making it ideal for use in biomedical engineering and tissue engineering applications. Additionally, the polymer is water-soluble, allowing it to be easily incorporated into aqueous solutions. Furthermore, the polymer is relatively inexpensive and can be synthesized in a short period of time. However, the polymer is not as stable as other polymers and can be degraded by enzymes and other environmental factors.

Future Directions

There are several potential future directions for MPC. One potential direction is to investigate the potential of the polymer for use in drug delivery systems. Additionally, the polymer could be used to create implantable medical devices, such as stents, and to improve the biocompatibility of medical devices. Furthermore, the polymer could be used to create scaffolds for regenerating tissue and to promote cell adhesion and proliferation. Finally, the polymer could be used to create novel materials for use in biomedical and tissue engineering applications.
CAS RN 67881-98-5
Product Name 2-Methacryloyloxyethyl phosphorylcholine
Molecular Formula C11H22NO6P
Molecular Weight 295.27 g/mol
IUPAC Name 2-(2-methylprop-2-enoyloxy)ethyl 2-(trimethylazaniumyl)ethyl phosphate
InChI InChI=1S/C11H22NO6P/c1-10(2)11(13)16-8-9-18-19(14,15)17-7-6-12(3,4)5/h1,6-9H2,2-5H3
InChI Key ZSZRUEAFVQITHH-UHFFFAOYSA-N
SMILES CC(=C)C(=O)OCCOP(=O)([O-])OCC[N+](C)(C)C
Canonical SMILES CC(=C)C(=O)OCCOP(=O)([O-])OCC[N+](C)(C)C
Other CAS RN 67881-99-6
67881-98-5
Pictograms Irritant
Synonyms 2-methacryloyloxyethyl phosphorylcholine; 2-(Methacryloyloxy)ethyl 2-(Trimethylammonio)ethyl Phosphate; Phosphoric Acid 2-(Methacryloyloxy)ethyl 2-(Trimethylammonio)ethyl Ester; [2-[[2-(Methacryloyloxy)ethoxy]phosphonyloxy]ethyl]trimethylaminium; Methacr
Origin of Product United States

N/A